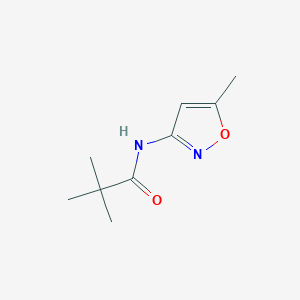![molecular formula C12H11BrN4O2 B10912871 (4-bromo-1-methyl-1H-pyrazol-3-yl)({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)methanone](/img/structure/B10912871.png)
(4-bromo-1-methyl-1H-pyrazol-3-yl)({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-bromo-1-methyl-1H-pyrazol-3-yl)({[(1E)-1-(pyridin-2-yl)ethylidene]amino}oxy)methanone” is a complex organic compound with an intriguing structure. Let’s break it down:
- The core structure is a pyrazole ring, which consists of a five-membered ring containing three carbon atoms and two nitrogen atoms.
- The compound has a methyl group (CH₃) attached to one of the nitrogen atoms in the pyrazole ring.
- Additionally, it features a pyridine ring (a six-membered ring containing five carbon atoms and one nitrogen atom) connected via an imine (C=N) linkage.
- The term “aminooxy” indicates the presence of an amino group (NH₂) attached to an oxygen atom (O).
- Finally, the compound contains a carbonyl group (C=O), forming the methanone moiety.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
-
Method 1: Pyrazole Formation
- Start with 4-bromobenzaldehyde.
- React it with hydrazine hydrate to form 4-bromo-1H-pyrazole.
- Methylate the pyrazole ring using methyl iodide or methyl sulfate to obtain 4-bromo-1-methyl-1H-pyrazole.
- Combine this intermediate with pyridine-2-carbaldehyde in the presence of a base to form the imine linkage.
- Oxidize the imine to the corresponding oxime using hydroxylamine.
- Finally, convert the oxime to the methanone by treating it with acid.
-
Method 2: One-Pot Synthesis
- Start with 4-bromobenzaldehyde, hydrazine hydrate, and pyridine-2-carbaldehyde.
- Combine them in a one-pot reaction, allowing the formation of the pyrazole ring, imine linkage, and oxime in a single step.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products: These reactions yield derivatives with modified functional groups, such as alcohols, amines, or substituted pyrazoles.
Scientific Research Applications
Chemistry: Investigate its reactivity, design new derivatives, and explore its coordination chemistry.
Biology: Study its interactions with enzymes, receptors, or DNA.
Medicine: Evaluate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.
Industry: Explore its use in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
- Similar compounds include other pyrazoles, imines, and oximes. the unique combination of pyrazole, pyridine, and oxime functionalities sets this compound apart.
Properties
Molecular Formula |
C12H11BrN4O2 |
|---|---|
Molecular Weight |
323.15 g/mol |
IUPAC Name |
[(E)-1-pyridin-2-ylethylideneamino] 4-bromo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H11BrN4O2/c1-8(10-5-3-4-6-14-10)16-19-12(18)11-9(13)7-17(2)15-11/h3-7H,1-2H3/b16-8+ |
InChI Key |
TYFHPJJQUBXREV-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=NN(C=C1Br)C)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NOC(=O)C1=NN(C=C1Br)C)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B10912805.png)
![1-[(4-fluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10912807.png)

![propan-2-yl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B10912822.png)
![4-bromo-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B10912827.png)
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B10912830.png)
![N'-{(E)-[4-(benzyloxy)-3-chlorophenyl]methylidene}-5-bromo-2-methoxybenzohydrazide](/img/structure/B10912834.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B10912836.png)
methanone](/img/structure/B10912837.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912850.png)
![4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10912861.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912866.png)
![3-(2-fluorophenyl)-N-(2-methoxyethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912878.png)
![5-(1-ethyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10912881.png)
